4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methoxy group at the 4-position and an amine group at the 3-position of the pyrazole ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This method yields the desired pyrazolopyridine analogues with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups .
Scientific Research Applications
4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the kinase domain, the compound inhibits the phosphorylation of downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methoxy group but shares the core structure.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
4-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8N4O |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4O/c1-12-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H3,8,9,10,11) |
InChI Key |
MYBSKGHRMPXKLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NC2=NNC(=C12)N |
Origin of Product |
United States |
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